N-(3-chloro-4-methoxyphenyl)-2-(6-isopropyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide
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Description
N-(3-chloro-4-methoxyphenyl)-2-(6-isopropyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide is a useful research compound. Its molecular formula is C17H17ClN4O4S and its molecular weight is 408.86. The purity is usually 95%.
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Scientific Research Applications
Radioligand Development for Imaging
A study highlighted the development of a selective radioligand, within a series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, designed for imaging the translocator protein (18 kDa) using positron emission tomography (PET). This research exemplifies the use of complex acetamides in creating radioligands for diagnostic imaging (Dollé et al., 2008).
Anti-inflammatory and Antimicrobial Activities
Another area of application is the synthesis of compounds for potential anti-inflammatory and antimicrobial uses. For example, derivatives of pyrimidinones and oxazinones fused with thiophene rings were synthesized for their antimicrobial properties, using specific starting materials to target a range of pathogens (Hossan et al., 2012).
Anticancer Research
Research into the anticancer activity of certain acetamide derivatives illustrates the potential for these compounds in therapeutic development. The synthesis and in vitro cytotoxic activity of 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives against a variety of cancer cell lines demonstrate the broad applicability of such compounds in oncology (Al-Sanea et al., 2020).
Properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-(5,7-dioxo-6-propan-2-yl-[1,2]thiazolo[4,3-d]pyrimidin-4-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN4O4S/c1-9(2)22-16(24)15-12(8-27-20-15)21(17(22)25)7-14(23)19-10-4-5-13(26-3)11(18)6-10/h4-6,8-9H,7H2,1-3H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSDGMYHIIZWNCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)C2=NSC=C2N(C1=O)CC(=O)NC3=CC(=C(C=C3)OC)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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